molecular formula CH3NO B1339986 Formamide-13C CAS No. 51284-91-4

Formamide-13C

Cat. No.: B1339986
CAS No.: 51284-91-4
M. Wt: 46.034 g/mol
InChI Key: ZHNUHDYFZUAESO-OUBTZVSYSA-N
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Mechanism of Action

Target of Action

Formamide-13C, an amide derived from formic acid, primarily targets RNA metabolism . It interacts with coding and non-coding RNA molecules and their interacting proteins, which play a crucial role in higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .

Mode of Action

This compound acts as an ionic solvent that destabilizes non-covalent bonds . It preferentially weakens RNA-related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with its targets leads to changes in RNA metabolism, affecting the synthesis, processing, and function of RNA molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is RNA metabolism . It impacts the synthesis, processing, and function of RNA molecules, leading to downstream effects on cell cycle control, development, and innate immune response . In addition, it has been found to increase R-loop formation and decrease splicing efficiency .

Pharmacokinetics

Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound leads to molecular and cellular effects, primarily impacting RNA metabolism . It weakens RNA-related processes, affecting the synthesis, processing, and function of RNA molecules . This can lead to changes in cell cycle control, development, and innate immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It’s important to note that safety precautions should be taken when handling this compound, as it is classified as a potential carcinogen and reproductive toxin .

Biochemical Analysis

Biochemical Properties

Formamide-13C plays a significant role in biochemical reactions, particularly as a solvent and a denaturant. It interacts with various enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, this compound is known to destabilize nucleic acid duplexes by lowering their melting temperatures, which is crucial in studies involving DNA and RNA . This interaction is primarily due to the ability of this compound to disrupt hydrogen bonds and alter the hydration shell around nucleic acids .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence RNA metabolism by relaxing RNA secondary structures and RNA-protein interactions . This can lead to changes in splicing efficiency and R-loop formation, impacting gene expression and cell cycle regulation . Additionally, this compound can affect DNA stability, further influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids, destabilizing their helical structure and promoting denaturation . This binding interaction is facilitated by the disruption of hydrogen bonds and the alteration of the hydration shell around the nucleic acids . This compound also interacts with proteins, potentially inhibiting or activating enzymes involved in RNA metabolism and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a denaturant may decrease with prolonged exposure to certain conditions . Studies have shown that this compound can maintain its denaturing properties over extended periods, but its impact on cellular function may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively destabilize nucleic acids without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of nucleic acids, influencing metabolic flux and metabolite levels . The incorporation of carbon-13 allows for detailed analysis of these pathways using techniques such as 13C metabolic flux analysis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within different cellular compartments can affect its localization and accumulation, influencing its biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with nucleic acids and proteins, thereby affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamide-13C can be synthesized through the formylation of amines using formic acid under solvent-free conditions. This method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction efficiently . Another method involves the hydrogenation of carbodiimides to N,N’-diarylformamidines using palladium hydroxide or Raney nickel as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon dioxide (13CO2) and ammonia (NH3) in a high-pressure reactor. The reaction is carried out at elevated temperatures to ensure complete conversion to this compound .

Chemical Reactions Analysis

Types of Reactions: Formamide-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Formamide-13C can be compared with other similar compounds such as:

This compound stands out due to its carbon-13 labeling, which provides unique advantages in isotopic studies and metabolic research.

Properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583950
Record name (~13~C)Formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51284-91-4
Record name (~13~C)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51284-91-4
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Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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8-methyl-cGMP
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ammonium persulfate
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8-n-butyryl
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8-isobutyryl
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-13C
Reactant of Route 2
Formamide-13C

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